molecular formula C21H22BrN3O2S B3303894 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 921504-70-3

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3303894
CAS No.: 921504-70-3
M. Wt: 460.4 g/mol
InChI Key: WICWHXKQAGYOCA-UHFFFAOYSA-N
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Description

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound featuring a combination of bromophenyl, sulfanyl, hydroxymethyl, imidazolyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and sulfanyl groups. The hydroxymethyl group is then added, and the final step involves the acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the bromine atom can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
  • 2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Uniqueness

Compared to similar compounds, 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c1-15-2-4-16(5-3-15)10-23-20(27)12-25-19(13-26)11-24-21(25)28-14-17-6-8-18(22)9-7-17/h2-9,11,26H,10,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICWHXKQAGYOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 3
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 4
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 6
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

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